(E)-3-phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one
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Description
(E)-3-phenyl-1-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H15N3O2S and its molecular weight is 337.4. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Azetidinones and their derivatives demonstrate significant antimicrobial activities. The synthesis of novel azetidinones has been explored, revealing their potent antibacterial and antifungal effects. These compounds are synthesized through reactions involving different aromatic aldehydes, showing effectiveness against a range of microbial strains (Prajapati & Thakur, 2014; Patel & Patel, 2017).
Antitubercular and Antimalarial Applications
Tetrahydropyrimidine–isatin hybrids, including oxadiazole derivatives, have been designed and evaluated for their antitubercular and antimalarial activities. These studies indicate a promising avenue for the development of new therapeutic agents targeting tuberculosis and malaria (Akhaja & Raval, 2012).
Antioxidant, Antimycobacterial, and Cytotoxic Activities
Research into azetidinone and thiazolidinone moieties linked to an indole nucleus has uncovered their potent antioxidant, antimicrobial, antimycobacterial, and cytotoxic activities. These findings suggest a multifaceted potential for these compounds in developing new therapeutic agents (Saundane & Walmik, 2013).
Anticancer Potential
The structural exploration of oxadiazole derivatives has led to the discovery of compounds inducing apoptosis in cancer cells. These studies provide a foundation for developing novel anticancer agents, showcasing the potential of these chemical structures in targeting cancerous cells and inducing their programmed death (Zhang et al., 2005).
Properties
IUPAC Name |
(E)-3-phenyl-1-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2S/c22-16(7-6-13-4-2-1-3-5-13)21-10-15(11-21)18-19-17(20-23-18)14-8-9-24-12-14/h1-9,12,15H,10-11H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLPAHBQFWDBXAJ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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